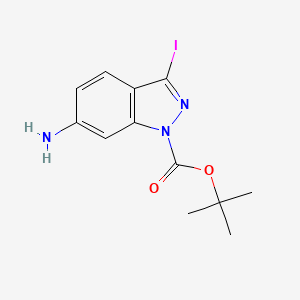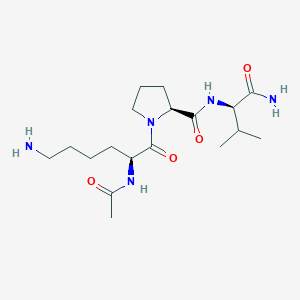
4-(Trifluorométhyl)-4,5-dihydrooxazol-2-amine
Vue d'ensemble
Description
Trifluoromethylated compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . The trifluoromethyl group is often incorporated into organic motifs .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has seen significant growth in recent years . The construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method .Molecular Structure Analysis
While specific structural data for “4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine” is not available, similar compounds often have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
Trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
Trifluoromethylpyridine and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mécanisme D'action
Target of Action
The specific targets of a compound depend on its structure and functional groups. The trifluoromethyl group is often used in pharmaceuticals to enhance certain properties such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. For example, if a compound targets an enzyme involved in a specific metabolic pathway, it could affect the function of that pathway. The trifluoromethyl group can influence the compound’s interactions with its targets, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, which can affect a compound’s pharmacokinetics .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, pH, temperature, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine in laboratory experiments is its low cost and availability. Additionally, it is a relatively simple compound to synthesize and is not toxic. The main limitation of using 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine in laboratory experiments is its low solubility in water, which can make it difficult to use in some reactions.
Orientations Futures
The future directions for the use of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine include the development of new synthetic methods, the exploration of its biological activity, and the development of new pharmaceuticals and agrochemicals based on its structure. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed. Finally, 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine could be used as a starting material for the synthesis of other organic compounds, such as peptides and proteins.
Applications De Recherche Scientifique
Applications antifongiques
Le composé a été étudié pour ses propriétés antifongiques potentielles . Dans une étude, des esters de salicylanilide avec de l'acide 4-(trifluorométhyl)benzoïque, qui inclut la 4-(Trifluorométhyl)-4,5-dihydrooxazol-2-amine, ont été synthétisés et testés contre huit souches fongiques . Les résultats ont montré que l'activité antifongique de ces dérivés n'était pas uniforme, et que les moisissures présentaient une sensibilité plus élevée que les levures .
Synthèse organique
La this compound est une matière première et un intermédiaire importants utilisés en synthèse organique . Elle peut être utilisée pour synthétiser une variété d'autres composés, contribuant ainsi au développement de nouveaux matériaux et substances.
Produits pharmaceutiques
Ce composé est également utilisé dans l'industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments, contribuant ainsi au développement de nouveaux traitements et thérapies.
Produits agrochimiques
Dans l'industrie agrochimique, la this compound est utilisée comme matière première et intermédiaire . Elle peut être utilisée dans la production de divers produits agrochimiques, contribuant ainsi au développement de produits agricoles plus efficaces et plus sûrs.
Colorants
Le composé est également utilisé dans l'industrie des colorants . Il peut être utilisé dans la synthèse de divers colorants, contribuant ainsi au développement de nouvelles couleurs et à l'amélioration de la qualité des colorants existants.
Agents antimicrobiens
La recherche de nouveaux agents antimicrobiens est un sujet d'actualité en chimie médicinale . La this compound, en tant que partie des esters de salicylanilide avec l'acide 4-(trifluorométhyl)benzoïque, est étudiée pour ses propriétés antimicrobiennes potentielles .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine plays a crucial role in biochemical reactions, particularly in the modification of oligodeoxynucleotides (ODNs). The compound interacts with various enzymes and proteins, leading to changes in the deoxyribose conformation and local helical structure perturbation for ODN/RNA duplexes . These interactions slightly decrease the thermal stability of ODN/RNA duplexes and improve nuclease resistance . The compound’s trifluoromethyl group is known to enhance the stability and resistance of ODNs, making it a promising candidate for antisense-based therapeutics .
Cellular Effects
The effects of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine on cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the thermal stability of ODN/RNA duplexes, leading to improved nuclease resistance . Additionally, it has been observed to induce oxidative stress and lipid peroxidation, which can lead to mitochondrial dysfunction and activation of apoptotic pathways . These effects highlight the compound’s potential in modulating cellular processes and its therapeutic applications.
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group plays a significant role in these interactions, enhancing the compound’s stability and resistance to enzymatic degradation . The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of others, leading to changes in gene expression and cellular function . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits but also potential toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective . Understanding these dosage effects is crucial for determining the optimal therapeutic dosage and minimizing potential side effects.
Metabolic Pathways
4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s trifluoromethyl group plays a significant role in its metabolic stability and resistance to enzymatic degradation . Studies have shown that the compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within cells . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h2H,1H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPHSJCLRNHUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)
![7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1448925.png)


![2-Azaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B1448928.png)



![benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1448938.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)

